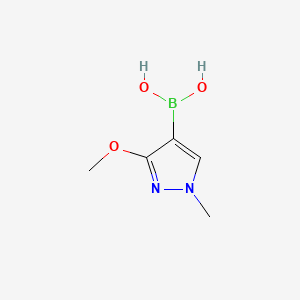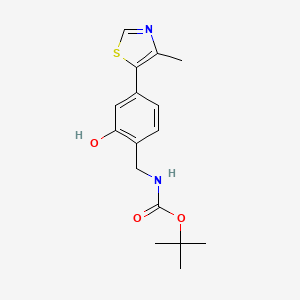
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is a chemical compound with the molecular formula C27H38N4O5S. It is known for its role as a ligand in various biochemical applications, particularly in the recruitment of the von Hippel-Lindau protein. This compound is characterized by its complex structure, which includes a tert-butyl group, a hydroxybenzyl moiety, and a methylthiazolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate typically involves multiple steps. One common method starts with the reaction of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylic acid with 4-(4-methylthiazol-5-yl)benzylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the synthesis can be scaled up using large reactor vessels with controlled heating and cooling systems. The reactions are typically carried out in jacketed reactor vessels with mechanical stirring to ensure uniform mixing and temperature control .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and thiazolyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-ligand interactions, particularly in the recruitment of the von Hippel-Lindau protein.
Medicine: Investigated for its potential role in targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate involves its role as a ligand that recruits the von Hippel-Lindau protein. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with specific molecular targets and pathways involved in protein degradation, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
(S,R,S)-AHPC-BOC: A ligand used to recruit the von Hippel-Lindau protein.
dTRIM24: A selective bifunctional degrader of bromodomain-containing transcriptional regulator TRIM24.
(S,R,S)-AHPC hydrochloride: A ligand used in the recruitment of the von Hippel-Lindau protein for targeted protein degradation.
Uniqueness
Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is unique due to its specific structure, which allows it to effectively recruit the von Hippel-Lindau protein and facilitate targeted protein degradation. This makes it a valuable compound in the field of biochemical research and drug development .
Propiedades
Fórmula molecular |
C16H20N2O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H20N2O3S/c1-10-14(22-9-18-10)11-5-6-12(13(19)7-11)8-17-15(20)21-16(2,3)4/h5-7,9,19H,8H2,1-4H3,(H,17,20) |
Clave InChI |
HTKZMYCNJTYORK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


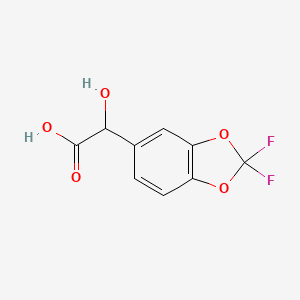

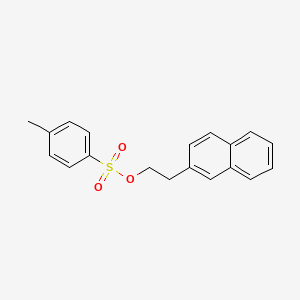

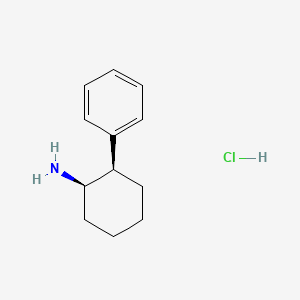
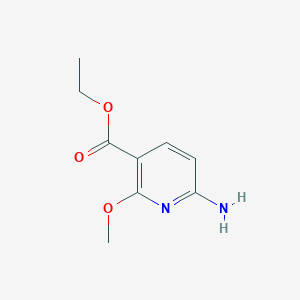
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
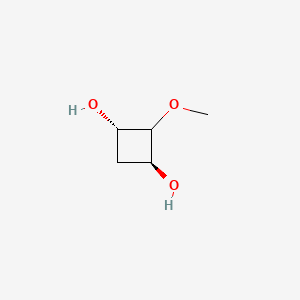
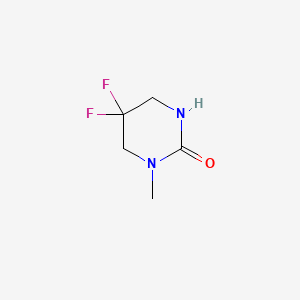
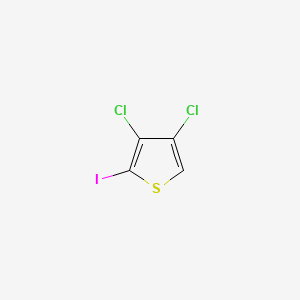
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
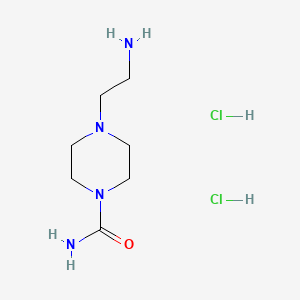
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
